molecular formula C19H18N2O5S3 B12132404 N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12132404
M. Wt: 450.6 g/mol
InChI Key: BVLARPITRQMIEZ-ATVHPVEESA-N
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Description

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound with a molecular formula of C19H18N2O5S3 . This compound is characterized by its unique thiazolidinone ring structure, which is often associated with various biological activities. The presence of both sulfonamide and thiazolidinone moieties in its structure makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the sulfonation of the thiazolidinone derivative with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both ethoxy and methoxy groups on the benzylidene moiety, along with the sulfonamide and thiazolidinone functionalities, makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C19H18N2O5S3

Molecular Weight

450.6 g/mol

IUPAC Name

N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H18N2O5S3/c1-3-26-15-10-9-13(11-16(15)25-2)12-17-18(22)21(19(27)28-17)20-29(23,24)14-7-5-4-6-8-14/h4-12,20H,3H2,1-2H3/b17-12-

InChI Key

BVLARPITRQMIEZ-ATVHPVEESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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